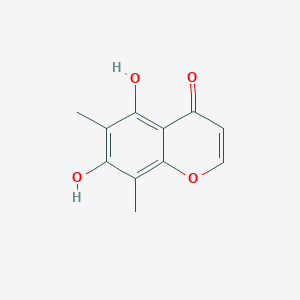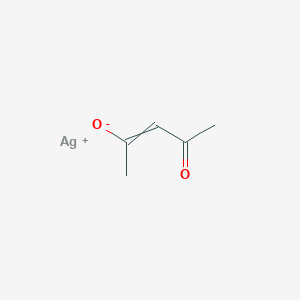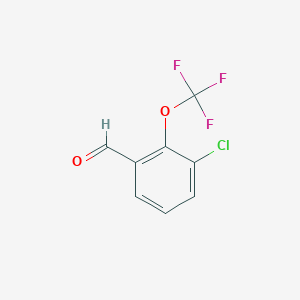
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClFN₂O₂ and a molecular weight of 238.69 g/mol . It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluoropyrrolidine with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions typically involve controlled temperature and pressure to ensure the desired product is formed . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Analyse Des Réactions Chimiques
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for testing and calibration purposes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: It is employed in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparaison Avec Des Composés Similaires
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride can be compared with other similar compounds, such as:
- 4-(4-Chloropyrrolidine-2-carbonyl)morpholine hydrochloride
- 4-(4-Bromopyrrolidine-2-carbonyl)morpholine hydrochloride
- 4-(4-Iodopyrrolidine-2-carbonyl)morpholine hydrochloride
Propriétés
Formule moléculaire |
C9H16ClFN2O2 |
|---|---|
Poids moléculaire |
238.69 g/mol |
Nom IUPAC |
(4-fluoropyrrolidin-2-yl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H |
Clé InChI |
VMZKZPYNDJCBGV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2CC(CN2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)


![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)


![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)




